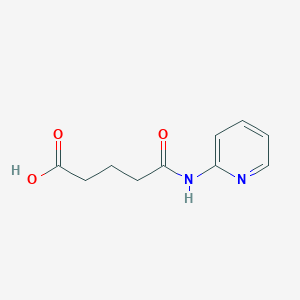

N-(2-吡啶基)戊二酰胺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Pyridyl)glutaramic acid, also known as 4-(Pyridin-2-ylcarbamoyl)-butyric acid, is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 .

Molecular Structure Analysis

The molecular structure of N-(2-Pyridyl)glutaramic acid is represented by the formula C10H12N2O3 . The compound has a mono-isotopic mass of 208.084793 Da .Physical And Chemical Properties Analysis

N-(2-Pyridyl)glutaramic acid has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 .科学研究应用

酶抑制研究N-(2-吡啶基)戊二酰胺酸及其衍生物已被研究其对各种酶的影响。例如,已发现某些二羧酸,包括结构相关的化合物,会抑制脑谷氨酸脱羧酶,这是一种与亨廷顿舞蹈症等神经系统疾病有关的酶。这种抑制作用表明在研究和可能治疗以酶功能障碍为特征的神经系统疾病中具有潜在应用 (Stokke、Goodman 和 Moe,1976 年)。

二羧酸的生物技术生产研究还集中在戊二酸等二羧酸的生物合成上,戊二酸在化学工业中具有广泛的应用。研究表明,通过新构建的生物合成途径在大肠杆菌重组体中产生戊二酸,突出了从可再生资源中生物基生产此类化合物的潜力 (Yu、Xia、Zhong 和 Qian,2017 年)。大肠杆菌的进一步工程化导致戊二酸产量增加,使生物基生产更可行且更环保 (Zhao、Li 和 Deng,2018 年)。

作用机制

Target of Action

N-(2-Pyridyl)glutaramic acid is a complex compound that may interact with multiple targets within the cell. It’s worth noting that glutamic acid, a component of this compound, is known to interact with both ionotropic and metabotropic glutamate receptors .

Mode of Action

Glutamic acid, a part of this compound, is known to activate both ionotropic and metabotropic glutamate receptors . This activation can lead to a variety of cellular responses, including changes in cell signaling and neurotransmission .

Biochemical Pathways

Glutamic acid plays a crucial role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Result of Action

Glutamic acid, a component of this compound, is known to disrupt neurotransmission, redox homeostasis, bioenergetics, blood-brain barrier, brain vasculature, and myelination, besides inducing reactive astrogliosis and neuronal death .

属性

IUPAC Name |

5-oxo-5-(pyridin-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(5-3-6-10(14)15)12-8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRRLSPBPBDMTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Pyridyl)glutaramic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B509987.png)

![3-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B510012.png)

![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B510025.png)

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B510067.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid](/img/structure/B510078.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)

![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)